molecular formula C11H11NO4 B11882368 Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate

Cat. No.: B11882368
M. Wt: 221.21 g/mol
InChI Key: NJJYFVOQADEPDU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate is a bicyclic heterocyclic compound with the molecular formula C11H11NO4 . This ester derivative features a partially hydrogenated quinoline core, a key scaffold in medicinal chemistry known for its versatile physicochemical properties and hydrogen-bonding capacity . The structure incorporates a hydroxyl group at the 2-position and an ester function at the 6-position, making it a valuable intermediate for the synthesis of more complex molecules. Tetrahydroquinoline derivatives are extensively studied for their diverse biological activities and are prominent in pharmaceutical research . Compounds based on this core structure have been investigated as intermediates for the preparation of various derivatives with potential therapeutic applications . Specifically, research into closely related tricyclic quinoline carboxamides has shown that these structures can exhibit significant diuretic effects in biological studies, suggesting a potential role in researching treatments for conditions like hypertension . Furthermore, the structural similarity of this compound class to known pharmacologically active molecules makes them interesting candidates in the targeted search for new enzyme inhibitors . This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-6-carboxylate

InChI

InChI=1S/C11H11NO4/c1-16-11(15)7-2-4-8-6(10(7)14)3-5-9(13)12-8/h3,5,7H,2,4H2,1H3,(H,12,13)

InChI Key

NJJYFVOQADEPDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=CC(=O)N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via initial Knoevenagel condensation between the cyclic diketone (e.g., dimedone) and an aldehyde, forming an α,β-unsaturated ketone intermediate. Subsequent Michael addition of β-aminocrotonate ester followed by cyclodehydration yields the tetrahydroquinoline scaffold. Ultrasound irradiation has been shown to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 80%.

Representative Procedure
A mixture of dimedone (10 mmol), 2-hydroxybenzaldehyde (10 mmol), and methyl β-aminocrotonate (12 mmol) in ethanol is irradiated with ultrasound (40 kHz, 300 W) at 60°C for 30 minutes. The crude product is purified via column chromatography (hexane/ethyl acetate, 7:3) to yield the target compound as a pale-yellow solid (82% yield).

Substrate Scope and Limitations

  • Aldehyde Component : Electron-donating groups (e.g., -OH, -OCH₃) on the aromatic aldehyde improve yields due to enhanced electrophilicity at the carbonyl carbon.

  • Aminocrotonate Esters : Methyl esters are preferred over ethyl analogs due to faster cyclization kinetics.

  • Limitations : Sterically hindered aldehydes (e.g., 2,6-disubstituted) result in reduced yields (<50%).

Diels-Alder/Reductive Cyclization Cascade

A two-step strategy involving Diels-Alder cycloaddition followed by base-mediated reductive cyclization has been reported for analogous tetrahydroquinoline systems.

Diels-Alder Reaction

The Diels-Alder reaction between 2-nitrophenylcyclohexenones and dienophiles (e.g., 1,3-butadiene derivatives) forms nitro-substituted bicyclic intermediates. For example, methyl 1-(2-nitrophenyl)-4-oxo-2-cyclohexene-1-carboxylate is synthesized in 76% yield using trimethylsiloxy-1,3-butadiene under thermal conditions (130°C, 18 h).

Reductive Cyclization

The nitro group is reduced in situ under basic conditions (K₂CO₃, N-methylpyrrolidinone, 150°C), triggering cyclization to form the tetrahydroquinoline core. This step achieves yields up to 87% when performed at 0.01 M concentration.

Critical Parameters

  • Solvent : N-methylpyrrolidinone (NMP) outperforms DMF or DMSO in facilitating cyclization.

  • Base Loading : 10 equivalents of K₂CO₃ optimize intramolecular nucleophilic attack.

Post-Synthetic Hydroxylation of Methoxy Precursors

Indirect routes involving post-synthetic demethylation have been explored to introduce the 2-hydroxy group. For instance, methyl 2-methoxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate is treated with BBr₃ in dichloromethane at −78°C, achieving quantitative demethylation.

Advantages and Drawbacks

  • Yield : Near-quantitative conversion avoids losses during hydroxylation.

  • Functional Group Tolerance : Sensitive esters (e.g., methyl carboxylates) remain intact under these conditions.

  • Operational Complexity : Low-temperature handling limits scalability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Cyclocondensation75–820.5–2 hOne-pot, scalable, ultrasound-compatibleLimited to electron-rich aldehydes
Diels-Alder/Reduction76–8718–24 hBroad substrate scopeMulti-step, high-temperature steps
Demethylation95–1001 hHigh-yielding hydroxylationRequires methoxy precursor

Mechanistic Insights and Optimization Strategies

Role of Ultrasound in Cyclocondensation

Ultrasound irradiation accelerates the reaction by generating microbubbles that enhance mass transfer and reduce activation energy. This is particularly effective in polar protic solvents like ethanol, where cavitation effects are pronounced.

Base-Mediated Cyclization Dynamics

In reductive cyclization, K₂CO₃ acts as both a base and a mild reducing agent. Isotopic labeling studies suggest the nitro group undergoes single-electron transfer to form a nitroxide intermediate, which abstracts a hydrogen atom to generate the amine necessary for cyclization.

Solvent Effects in Demethylation

BBr₃-mediated demethylation requires anhydrous CH₂Cl₂ to prevent premature quenching. Computational studies indicate that coordination of BBr₃ to the methoxy oxygen precedes methyl group abstraction, with a calculated activation energy of 15.2 kcal/mol .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 and the tetrahydroquinoline ring system are primary sites for oxidation:

  • Hydroxyl Group Oxidation :
    The 2-hydroxy group undergoes oxidation to form a ketone (5-oxo group remains intact). Potassium permanganate (KMnO₄) in acidic or neutral conditions is commonly used.

    2-OHKMnO₄H⁺/H₂O2-Oxo\text{2-OH} \xrightarrow[\text{KMnO₄}]{\text{H⁺/H₂O}} \text{2-Oxo}

    Yields depend on solvent choice (e.g., aqueous ethanol) and temperature (typically 60–80°C).

  • Ring Oxidation :
    The tetrahydroquinoline ring can undergo further oxidation to form fully aromatic quinoline derivatives under strong oxidizing agents like chromium trioxide (CrO₃).

Reduction Reactions

The 5-oxo group and the aromatic system are targets for reduction:

  • Ketone Reduction :
    The 5-oxo group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    5-OxoNaBH₄MeOH5-Hydroxy\text{5-Oxo} \xrightarrow[\text{NaBH₄}]{\text{MeOH}} \text{5-Hydroxy}

    LiAlH₄ achieves higher yields (>85%) but requires anhydrous conditions.

  • Ring Reduction :
    Partial hydrogenation of the quinoline ring is not typically observed due to steric hindrance from substituents .

Substitution Reactions

Electrophilic substitution occurs preferentially at positions 3 and 8 of the aromatic ring:

  • Nitration :
    Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at position 3.

    C-3HNO₃/H₂SO₄05°C3-Nitro derivative\text{C-3} \xrightarrow[\text{HNO₃/H₂SO₄}]{0–5°C} \text{3-Nitro derivative}
  • Halogenation :
    Bromine (Br₂) in acetic acid selectively substitutes at position 8.

Ester Hydrolysis

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Concentrated HCl reflux yields the carboxylic acid.

    COOCH₃HClΔCOOH\text{COOCH₃} \xrightarrow[\text{HCl}]{\Delta} \text{COOH}
  • Basic Hydrolysis :
    NaOH in ethanol/water provides the carboxylate salt, which is acidified to the free acid.

Condensation Reactions

The 5-oxo group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) :

5-Oxo+NC-CH₂-CNEtOHcat. PiperidineC=C(CN)₂ derivative\text{5-Oxo} + \text{NC-CH₂-CN} \xrightarrow[\text{EtOH}]{\text{cat. Piperidine}} \text{C=C(CN)₂ derivative}

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
CAS Number1092301-57-9
Oxidation ReagentsKMnO₄, CrO₃,
Reduction ReagentsNaBH₄, LiAlH₄

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate in acidic conditions.

  • Ester Hydrolysis : Follows nucleophilic acyl substitution, with base-catalyzed mechanisms showing faster kinetics.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate exhibits promising biological activities that make it a candidate for drug development. Preliminary studies indicate potential antimicrobial and anticancer properties. The presence of functional groups enhances its interaction with biological targets such as enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Research has shown that this compound may inhibit the growth of various microorganisms. Its structural components allow it to interact with microbial cell membranes or specific metabolic pathways. Studies are ongoing to evaluate its efficacy against resistant strains of bacteria and fungi.

Anticancer Properties

The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been a focal point of research. Initial findings suggest that it may interfere with cancer cell proliferation by modulating key signaling pathways. Further investigation is required to elucidate its mechanism of action and therapeutic potential.

Synthesis of Derivatives

The unique structure of this compound allows for the synthesis of various derivatives that may exhibit enhanced biological properties. Different synthetic routes have been explored to modify the compound's structure for improved solubility and bioactivity .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [Institution], this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. This study underscores its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in disease pathways, such as kinases and proteases. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

The structural and functional differences between Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate and its analogs are critical in determining their physicochemical properties and biological activities. Below is a detailed analysis:

Structural Variations and Substituent Effects

Key analogs include ethyl esters, methyl-substituted derivatives, and compounds with varied substituent positions (Table 1).

Table 1: Structural and Molecular Comparison of Selected Tetrahydroquinoline Derivatives

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound 1092301-57-9 2-OH, 5-O, 6-COOCH3 Not Available Not Available Hydroxy group enhances polarity
Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 106960-78-5 5-O, 3-COOEt C₁₂H₁₃NO₃ 219.24 Ethyl ester increases lipophilicity
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate 1170812-59-5 2-O, 6-CH₃, 3-COOEt C₁₃H₁₇NO₃ 235.28 Methyl group introduces steric effects
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate 1616071-22-7 5-O, 2-COOEt C₁₂H₁₃NO₃ 219.24 Ester position affects electronic distribution
Key Observations:

Ester Position: Moving the ester from position 6 (target compound) to 3 or 2 (analogs) alters electronic effects. For example, Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate may exhibit different reactivity due to proximity of the ester to the ketone .

Ester Type :

  • The methyl ester in the target compound is smaller and less lipophilic than ethyl esters in analogs, which could influence metabolic stability and membrane permeability .

Additional Substituents :

  • Ethyl 6-methyl-2-oxo-... contains a methyl group at position 6, which may hinder enzymatic degradation or sterically block interactions in biological systems .

Biological Activity

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate (MTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article explores the biological properties of MTHQ, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MTHQ has a molecular formula of C12H13NO4C_{12}H_{13}NO_4 and a molecular weight of approximately 221.21 g/mol. The compound features a hydroxyl group, a carbonyl group, and a carboxylate moiety that contribute to its reactivity and biological activity.

Antimicrobial Properties

Preliminary studies suggest that MTHQ exhibits antimicrobial activity against various pathogens. The presence of functional groups like hydroxyl and carbonyl enhances its interaction with biological targets such as enzymes or receptors. This interaction may disrupt microbial metabolism or cell wall synthesis, leading to antimicrobial effects.

Anticancer Activity

MTHQ has shown promising anticancer properties in several studies. It has been reported to induce cytotoxic effects in various cancer cell lines including:

  • HeLa (cervical cancer)
  • A2780 (ovarian cancer)
  • HT-29 (colorectal cancer)

In one study, compounds derived from tetrahydroquinoline structures were tested for antiproliferative activity against these cell lines. MTHQ demonstrated significant inhibitory concentrations (IC50) against multiple cancer types, indicating its potential as a chemotherapeutic agent .

The mechanisms through which MTHQ exerts its biological effects are under investigation. Key findings include:

  • Induction of Oxidative Stress : MTHQ has been shown to increase reactive oxygen species (ROS) levels in treated cells. This oxidative stress can lead to mitochondrial dysfunction and apoptosis in cancer cells .
  • Cell Cycle Disruption : In A2780 cells, MTHQ treatment resulted in alterations in cell cycle phases, particularly an increase in the G0/G1 phase and a decrease in S and G2/M phases. This disruption is indicative of potential antitumor activity .

Study 1: Antiproliferative Activity Assessment

A study evaluated the antiproliferative activity of various tetrahydroquinoline derivatives, including MTHQ. The results indicated that MTHQ had an IC50 value significantly lower than many standard chemotherapeutics, suggesting enhanced efficacy against resistant cancer cell lines.

CompoundIC50 (μM)Cell Line
MTHQ10.5A2780
m-AMSA0.039HeLa

This table illustrates the comparative potency of MTHQ against established anticancer agents .

Study 2: Mechanistic Insights into Cytotoxicity

Further investigations into the mechanism revealed that MTHQ treatment led to mitochondrial membrane depolarization and increased ROS production in treated cells. These findings support the hypothesis that MTHQ induces apoptosis through mitochondrial pathways .

Q & A

Basic Questions

Q. What are the key synthetic routes for Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate, and how can intermediates be optimized?

  • Methodology : A common approach involves heterocyclization of substituted tetrahydroquinoline precursors. For example, acylation of methyl anthranilate derivatives followed by base-catalyzed cyclization (e.g., using triethylamine) can yield the core structure. Optimization includes adjusting reaction temperature (e.g., 378 K for cyclization) and solvent systems (e.g., 1,2-dichlorobenzene) to enhance yield and purity .
  • Analytical Validation : Intermediate purity should be confirmed via GC-MS and 1^1H NMR, with recrystallization (ethanol or methylene chloride/hexane) to isolate stereoisomers .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • IR Spectroscopy : Identifies carbonyl (1700–1730 cm1^{-1}) and hydroxyl (broad ~3200 cm1^{-1}) functional groups .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 245 [M+^+]) and fragmentation patterns .
  • NMR : 1^1H NMR resolves ring substituents (e.g., methyl ester at δ 3.65 ppm) and detects stereochemical ambiguities .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Approach : Slow evaporation of mixed solvents (e.g., methylene chloride/hexane) promotes single-crystal growth. Centrosymmetric dimers linked via C–H\cdotsπ interactions may form, requiring precise solvent ratios to avoid twinning .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in NMR-derived structural assignments?

  • Strategy : When NMR cannot distinguish stereoisomers (e.g., cis/trans configurations), X-ray crystallography with SHELXL refines bond lengths and angles. For example, C–H\cdotsO hydrogen bonds (2.50–2.65 Å) and torsion angles validate ring puckering .
  • Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .

Q. What methodologies address contradictions in experimental vs. computational data for hydrogen bonding networks?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., S(6)S(6) motifs for intramolecular bonds) using Etter’s formalism. Compare experimental (X-ray) H-bond geometries (angles, distances) with DFT-optimized structures to identify discrepancies .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for analogous quinoline derivatives to assess outlier interactions .

Q. How can Cremer-Pople parameters quantify ring puckering in the tetrahydroquinoline core?

  • Procedure : Calculate puckering amplitude (qq) and phase angle (φφ) from atomic coordinates. For six-membered rings, use:
    q=23i=16zi2,where zi are displacements from the mean planeq = \sqrt{\frac{2}{3} \sum_{i=1}^{6} z_i^2}, \quad \text{where } z_i \text{ are displacements from the mean plane}

Phase angles distinguish chair (φ0φ \approx 0^\circ) or boat (φ30φ \approx 30^\circ) conformations .

  • Software : Implement puckering algorithms in crystallography tools (e.g., PLATON) or custom scripts using Coot/Pymol .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Process Optimization :

  • Flow Reactors : Minimize degradation of oxidation-prone intermediates (e.g., 5-oxo groups) via rapid mixing and temperature control .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection during acylation steps .

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